(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
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Overview
Description
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to the ethan-1-ol moiety.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand in biochemical studies or as a probe in biological assays.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol.
1-(2-(1h-Pyrazol-1-yl)phenyl)ethane: A similar compound lacking the hydroxyl group.
Uniqueness
(S)-1-(2-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties
Biological Activity
(S)-1-(2-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol, also known by its CAS number 1344918-44-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological effects, and relevance in medicinal chemistry, particularly focusing on its anxiolytic and anticancer properties.
The molecular formula of this compound is C11H12N2O, with a molecular weight of 188.23 g/mol. The structure features a pyrazole ring, which is known for conferring various biological activities to compounds.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O |
Molecular Weight | 188.23 g/mol |
CAS Number | 1344918-44-0 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl and pyrazole derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing solvents like ethanol in basic conditions to facilitate the reaction .
Anxiolytic Effects
Recent studies have evaluated the anxiolytic-like effects of compounds structurally related to this compound. For instance, a related compound demonstrated significant anxiolytic activity mediated through benzodiazepine and nicotinic pathways . The pharmacological evaluation included tests such as the elevated plus maze and light-dark box tests, where the compound showed increased time spent in open arms and light areas, indicative of reduced anxiety levels.
Anticancer Properties
The pyrazole moiety has been associated with anticancer activity across various studies. Compounds containing this structure have been reported to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Case Study 1: Anxiolytic Activity
In a study evaluating a structurally similar compound, researchers found that it decreased latency to sleep and increased sleep duration in sodium pentobarbital-induced tests. Behavioral assessments indicated increased crossings in open-field tests, supporting its potential as an anxiolytic agent .
Case Study 2: Anticancer Activity
Another study highlighted the effectiveness of pyrazole derivatives against various cancer types. The results indicated that these compounds could significantly reduce cell viability in vitro, showcasing their potential as therapeutic agents against malignancies .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1S)-1-(2-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-9,14H,1H3/t9-/m0/s1 |
InChI Key |
KWIINUAHDATTML-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1N2C=CC=N2)O |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)O |
Origin of Product |
United States |
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